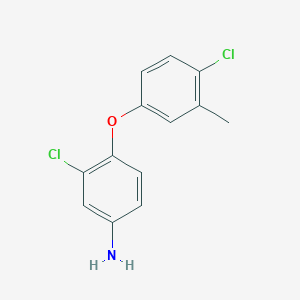
3-Chloro-4-(4-chloro-3-methylphenoxy)aniline
Overview
Description
“3-Chloro-4-(4-chloro-3-methylphenoxy)aniline” is a chemical compound with the molecular formula C13H11Cl2NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central aniline (benzene ring with an amino group) substituted with a chloro group and a 4-chloro-3-methylphenoxy group . The molecular weight of this compound is 268.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 268.14 . A related compound, 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride, has a melting point of 172-175°C .Scientific Research Applications
Environmental Persistence and Treatment
Sorption of Phenoxy Herbicides : Phenoxy herbicides, structurally related to the compound of interest, show high solubility in water and low soil absorption, indicating potential for environmental mobility and persistence. Studies suggest that organic matter and iron oxides are significant sorbents for these compounds in the environment, with implications for their distribution and fate in aquatic systems (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment Technologies : Research on the treatment of high-strength wastewater from pesticide production, including compounds structurally similar to 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, highlights the use of biological processes and activated carbon to remove toxic pollutants efficiently. This indicates the necessity for specialized treatment strategies to mitigate environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Health and Biological Activity
- Chlorogenic Acid Research : While not directly related to this compound, research on chlorogenic acids, which share a phenolic structure, demonstrates significant biological and therapeutic roles, including antioxidant, cardioprotective, anti-inflammatory, and neuroprotective effects. These findings suggest potential areas of research for related chlorinated anilines regarding their biological activity and health implications (Naveed et al., 2018).
Genotoxicity and Environmental Impact
- Genotoxic Activities of Aniline and Its Metabolites : A review focused on the genotoxic potential of aniline and its derivatives, including those with chlorination, as it relates to carcinogenic activities in animals. Understanding the genotoxicity of such compounds is critical for assessing their safety and environmental impact (Bomhard & Herbold, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-4-(4-chloro-3-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVXBABLPEBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



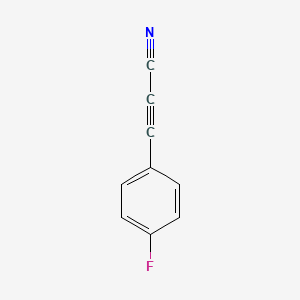
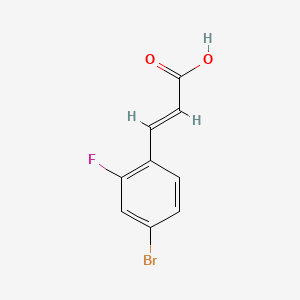


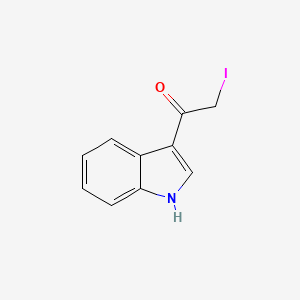
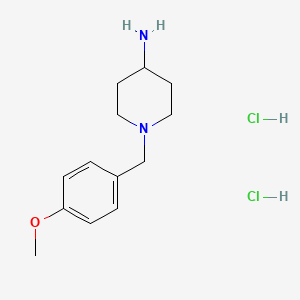

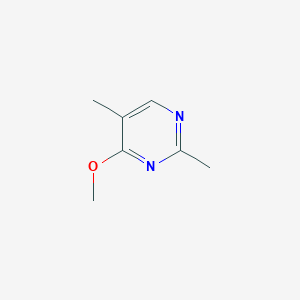
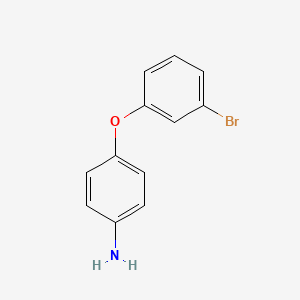
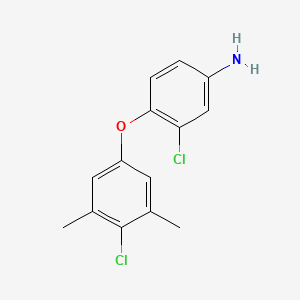


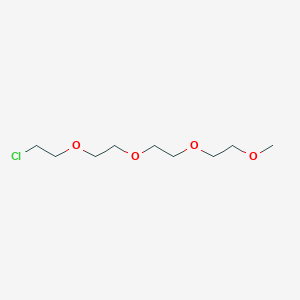
acetic acid](/img/structure/B3145595.png)